

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dauricumine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemical configuration of **dauricumine**, a chlorinated alkaloid. The information presented is collated from spectroscopic and crystallographic studies, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Dauricumine is a chlorinated alkaloid isolated from the root culture of Menispermum dauricum DC.[1][2][3] Its chemical formula is C19H24ClNO6, and it has a molecular weight of 397.854 g/mol . The molecule possesses a complex polycyclic structure, featuring a spiro linkage and multiple stereocenters.

The planar structure of **dauricumine** was established through various spectroscopic methods. [1][2]

Stereochemistry and Absolute Configuration

The definitive stereochemistry of **dauricumine** was determined through a combination of spectroscopic techniques, primarily circular dichroism (CD) spectroscopy, and comparison with a known related compound, acutumine.[1] **Dauricumine** is an epimer of acutumine, with the sole difference in their stereochemistry being at the C-1 position.[1]



The absolute configuration of dauricumine has been established as (1R,10S,11R,12S,13S).[1]

Ouantitative Data

Parameter	Value	Reference
Molecular Formula	C19H24CINO6	
Molecular Weight	397.854	
Melting Point	205°C (decomposes)	
Optical Rotation [α]25D	-42 (c, 0.1 in Pyridine)	
UV λmax (MeOH)	244 nm (log ε 4.16)	
Absolute Configuration	(1R,10S,11R,12S,13S)	[1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of **dauricumine**, as inferred from the available literature.

Isolation of Dauricumine

Dauricumine was first isolated from the root culture of Menispermum dauricum. The general procedure for the isolation of alkaloids from this source is as follows:

- Extraction: The dried and powdered root material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
 the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic
 aqueous solution and then washed with an organic solvent (e.g., diethyl ether or chloroform)
 to remove neutral and acidic components. The aqueous layer is then basified with a base
 (e.g., ammonia or sodium carbonate) and extracted with an organic solvent (e.g., chloroform
 or dichloromethane) to yield the crude alkaloid mixture.
- Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may



include:

- Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
- Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
- High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

Structure Elucidation and Stereochemical Determination

The structure of **dauricumine** was elucidated using a combination of spectroscopic and crystallographic methods.[1][2]

- Spectroscopic Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR
 (e.g., COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure
 of the molecule, including the connectivity of atoms and the proton and carbon
 environments.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in the mass spectrum can provide additional structural information.
 - Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
 - Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores within the molecule.
- Crystallographic Analysis:
 - X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule, including the relative stereochemistry of all chiral centers. While the initial report mentions crystallographic methods for the class of



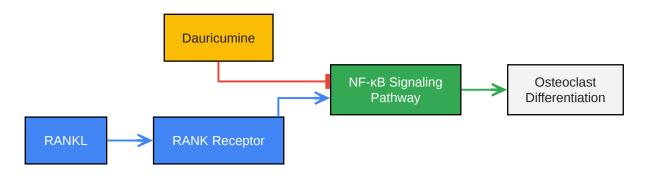
compounds, specific X-ray data for **dauricumine** itself is not detailed in the primary accessible literature.[1][2]

- Stereochemical Assignment:
 - Circular Dichroism (CD) Spectroscopy: The absolute configuration of dauricumine was determined by comparing its CD spectrum with that of the known related alkaloid, acutumine. The CD spectrum of dauricumine showed a negative Cotton effect around 315 nm, which was consistent with the stereochemistry at C-12 and C-13 in acutumine. This comparison, coupled with the knowledge that dauricumine is the C-1 epimer of acutumine, allowed for the assignment of the absolute configuration as (1R,10S,11R,12S,13S).[1]

Biological Activity and Signaling Pathway

Dauricumine has been reported to exhibit biological activity as an inhibitor of osteoclast differentiation. Specifically, it inhibits the NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts.[4]

Logical Relationship of Dauricumine's Mechanism of Action



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Caption: **Dauricumine** inhibits RANKL-induced osteoclast differentiation by targeting the NFkB signaling pathway.



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